molecular formula C14H34Cl2N2S B13786879 Thiodiethylenebis(diethylmethylammonium) dichloride CAS No. 66827-33-6

Thiodiethylenebis(diethylmethylammonium) dichloride

Cat. No.: B13786879
CAS No.: 66827-33-6
M. Wt: 333.4 g/mol
InChI Key: DCRYTFPYMRVOSD-UHFFFAOYSA-L
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Description

Thiodiethylenebis(diethylmethylammonium) dichloride is a quaternary ammonium compound with the molecular formula C14H34N2S.2Cl. It is known for its antimicrobial properties and is used in various industrial and commercial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiodiethylenebis(diethylmethylammonium) dichloride typically involves the reaction of diethylmethylamine with thiodiglycol in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

Thiodiethylenebis(diethylmethylammonium) dichloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thioether form.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted quaternary ammonium compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Thiodiethylenebis(diethylmethylammonium) dichloride has a wide range of scientific research applications:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis.

    Biology: It serves as an antimicrobial agent in various biological studies.

    Medicine: It is explored for its potential use in disinfectants and antiseptics.

    Industry: It is used in water treatment, textile processing, and as a preservative in various industrial products.

Mechanism of Action

The mechanism of action of thiodiethylenebis(diethylmethylammonium) dichloride involves its interaction with the phospholipid bilayer of microbial cell membranes. The positively charged ammonium ions disrupt the membrane integrity, leading to cell lysis and death. This compound targets the microbial cell membrane, making it effective against a broad spectrum of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.

    Benzalkonium chloride: Widely used as a disinfectant and antiseptic.

    Cetyltrimethylammonium bromide: Used in various industrial and laboratory applications.

Uniqueness

Thiodiethylenebis(diethylmethylammonium) dichloride is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it highly effective as a phase transfer catalyst and antimicrobial agent. Its thioether linkage also contributes to its stability and reactivity in various chemical reactions.

Properties

CAS No.

66827-33-6

Molecular Formula

C14H34Cl2N2S

Molecular Weight

333.4 g/mol

IUPAC Name

2-[2-[diethyl(methyl)azaniumyl]ethylsulfanyl]ethyl-diethyl-methylazanium;dichloride

InChI

InChI=1S/C14H34N2S.2ClH/c1-7-15(5,8-2)11-13-17-14-12-16(6,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

DCRYTFPYMRVOSD-UHFFFAOYSA-L

Canonical SMILES

CC[N+](C)(CC)CCSCC[N+](C)(CC)CC.[Cl-].[Cl-]

Origin of Product

United States

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